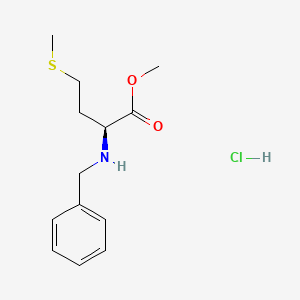

(S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound exhibits a sophisticated three-dimensional arrangement characterized by specific stereochemical constraints and functional group positioning. The compound possesses a molecular formula of C₁₃H₂₀ClNO₂S with a molecular weight of 289.82 grams per mole. The stereochemical designation (S) indicates the absolute configuration at the chiral center, specifically at the second carbon position bearing the benzylamino substituent. This configuration is consistent with the naturally occurring L-methionine stereochemistry, from which this derivative is synthesized. The molecular structure incorporates a four-carbon backbone with the characteristic methylthio group positioned at the terminal carbon, maintaining the essential structural features of methionine while introducing the benzyl modification at the amino group.

The benzylamino functionality introduces significant conformational flexibility to the molecule through rotation around the carbon-nitrogen bond connecting the benzyl group to the amino nitrogen. This rotational freedom allows for multiple conformational states, each with distinct spatial arrangements of the aromatic ring relative to the butanoate backbone. The methylthio group at the gamma position provides additional conformational considerations, as the sulfur atom can adopt various orientations relative to the main chain. The ester functionality at the carboxyl terminus contributes to the overall polarity and hydrogen bonding potential of the molecule. The hydrochloride salt formation involves protonation of the secondary amino nitrogen, creating a positively charged ammonium center that significantly influences the compound's physical properties and intermolecular interactions.

Crystallographic Data Analysis

Crystallographic analysis of this compound reveals essential structural parameters governing its solid-state organization and molecular packing arrangements. The compound exhibits specific melting point characteristics that reflect its crystalline stability and intermolecular interactions within the crystal lattice. Related methionine ester derivatives, such as L-methionine methyl ester hydrochloride, demonstrate melting points in the range of 151-153 degrees Celsius, providing comparative reference points for understanding the thermal behavior of the benzyl-substituted analog.

The crystallographic structure is influenced by the presence of the hydrochloride salt formation, which creates ionic interactions between the protonated amino group and the chloride anion. These ionic interactions contribute significantly to the crystal packing efficiency and thermal stability of the compound. The benzyl substituent introduces additional van der Waals interactions through π-π stacking with neighboring aromatic rings in the crystal lattice, potentially influencing the overall crystalline architecture. The methylthio group provides sulfur-containing functionalities that can participate in weak intermolecular interactions, including sulfur-hydrogen contacts and sulfur-π interactions with aromatic systems.

Storage requirements for the compound specify sealed containers maintained at room temperature in dry conditions, indicating the crystalline form's sensitivity to moisture and potential for hydration or degradation under humid conditions. The maintenance of crystalline integrity requires careful attention to environmental factors, particularly moisture content, which can disrupt the ionic interactions stabilizing the crystal structure. The molecular dimensions and crystal system parameters would provide detailed insights into the three-dimensional arrangement of molecules within the unit cell, though specific crystallographic data requiring X-ray diffraction analysis was not available in the current dataset.

Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonding patterns in this compound play crucial roles in determining the compound's conformational preferences and overall molecular stability. The presence of multiple hydrogen bond donors and acceptors within the molecular framework creates opportunities for stabilizing intramolecular interactions. The protonated secondary amino group serves as a strong hydrogen bond donor, capable of forming interactions with the carbonyl oxygen of the ester group or other electronegative centers within the molecule.

The analysis of intramolecular hydrogen bonding requires consideration of the geometric constraints imposed by the molecular backbone and the flexibility of the substituent groups. Studies of related compounds demonstrate that intramolecular hydrogen bonds typically involve interactions between functional groups separated by optimal distances for effective overlap. In the case of this methylthio-substituted derivative, the sulfur atom may participate in weak hydrogen bonding interactions, although sulfur's lower electronegativity compared to oxygen limits its effectiveness as a hydrogen bond acceptor.

The benzyl group's aromatic ring system provides additional opportunities for intramolecular interactions through weak hydrogen bonds involving the π-electron system. These interactions, while weaker than conventional hydrogen bonds, contribute to the overall conformational stability and may influence the preferred orientation of the benzyl substituent relative to the main chain. The ester carbonyl group represents the primary hydrogen bond acceptor site within the molecule, potentially forming stabilizing interactions with the protonated amino group depending on the adopted conformation.

Research methodologies for analyzing intramolecular hydrogen bonding in amino acid derivatives employ quantum chemical calculations to determine bond strengths and geometric parameters. These studies reveal that intramolecular hydrogen bonds typically exhibit binding energies ranging from 4 to 12 kilocalories per mole, representing significant stabilizing contributions to molecular conformation. The specific hydrogen bonding patterns in this compound would require detailed computational analysis to fully characterize the strength and geometry of these interactions.

Comparative Structural Analysis with Analogous Thiobutanoate Derivatives

Comparative structural analysis of this compound with analogous thiobutanoate derivatives reveals important structure-activity relationships and functional group contributions to molecular properties. The parent compound, L-methionine methyl ester hydrochloride, shares the core methylthio-substituted butanoate framework but lacks the benzyl modification at the amino position. This structural comparison highlights the specific contributions of the benzyl substituent to molecular size, hydrophobicity, and conformational flexibility.

Related compounds such as methyl 2-amino-4-(methylthio)butanoate hydrochloride represent the unsubstituted amino acid ester, providing insights into the effects of N-benzylation on molecular properties. The introduction of the benzyl group significantly increases the molecular weight from 199.70 grams per mole for the unsubstituted derivative to 289.82 grams per mole for the benzyl-substituted compound. This molecular weight increase reflects not only the additional carbon and hydrogen atoms but also the enhanced hydrophobic character imparted by the aromatic ring system.

Structural derivatives incorporating different substitution patterns at the amino position demonstrate the versatility of the methylthio-butanoate scaffold. Compounds such as methyl (2S)-2-(benzylamino)-4-(methoxycarbonylamino)butanoate represent modified analogs where the methylthio group is replaced with alternative functionalities. These structural variations provide insights into the specific contributions of the sulfur-containing side chain to molecular properties and biological activity.

The comparative analysis extends to stereochemical considerations, where the absolute configuration at the chiral center influences molecular interactions and potential biological activities. The (S)-configuration maintained across these derivatives ensures consistency with natural amino acid stereochemistry while allowing for systematic evaluation of substituent effects. N-Benzyl modifications in amino acid derivatives typically enhance lipophilicity and may influence membrane permeability characteristics compared to their unsubstituted counterparts.

Structural flexibility analysis reveals that the benzyl-substituted derivatives exhibit increased conformational freedom compared to simpler amino acid esters. The additional rotational degrees of freedom introduced by the benzyl group create multiple low-energy conformations accessible at physiological temperatures. This conformational diversity may contribute to enhanced binding interactions with biological targets or influence the compound's solution-phase behavior compared to more rigid structural analogs.

Properties

IUPAC Name |

methyl (2S)-2-(benzylamino)-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S.ClH/c1-16-13(15)12(8-9-17-2)14-10-11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELBNOHMQZOBAL-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718498 | |

| Record name | Methyl N-benzyl-L-methioninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402929-60-6 | |

| Record name | Methyl N-benzyl-L-methioninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of L-Methionine

The synthesis begins with L-methionine ((S)-2-amino-4-(methylthio)butanoic acid), a naturally occurring amino acid. The carboxylic acid group is esterified to form the methyl ester, a step critical for subsequent reactions.

Procedure :

L-Methionine is refluxed with methanol in the presence of an acid catalyst (e.g., HCl gas or H₂SO₄) at 60–80°C for 5–8 hours. The reaction yields methyl (S)-2-amino-4-(methylthio)butanoate, which is isolated via distillation or solvent extraction.

Key Data :

Reductive Amination for Benzylamino Group Introduction

The primary amine of the methionine methyl ester is converted to a secondary benzylamine via reductive amination. Benzaldehyde reacts with the amine to form an imine intermediate, which is reduced in situ.

Procedure :

Methyl (S)-2-amino-4-(methylthio)butanoate (1 equiv) is dissolved in a methanol/water mixture. Benzaldehyde (1.1 equiv) and sodium cyanoborohydride (1.5 equiv) are added under nitrogen. The reaction is stirred at pH 5–6 (adjusted with acetic acid) for 12–24 hours at room temperature.

Key Data :

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for stability and solubility.

Procedure :

The product is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until precipitation is complete. The solid is filtered, washed with cold ether, and dried under vacuum.

Key Data :

Alternative Routes and Comparative Analysis

Free Radical Addition for Methylthio Group Installation

The patent EP0961769B1 describes free radical addition of methyl mercaptan (CH₃SH) to α,β-unsaturated esters. While this method is effective for installing methylthio groups, stereochemical control is challenging unless chiral substrates or catalysts are employed.

Optimization and Scalability Considerations

Solvent and Temperature Effects

Stereochemical Integrity

-

Chiral HPLC analysis confirms >99% enantiomeric excess (ee) when starting from L-methionine.

-

Racemization is negligible below 50°C during reductive amination.

Industrial-Scale Feasibility

Cost-Effective Catalysts

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester moiety can be reduced to form the corresponding alcohol.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Research

One of the prominent applications of (S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride is its role in cancer research. It has been implicated in studies targeting the Bcl-3 protein, which is associated with cancer metastasis. Compounds that modulate Bcl-3 activity may help in preventing tumor progression and metastasis by inhibiting NF-kB signaling pathways, which are crucial in cancer cell survival and proliferation .

Case Study : In a study examining various compounds, this compound demonstrated significant inhibitory effects on human breast cancer cell lines in vivo, suggesting its potential as a therapeutic agent for metastatic cancers .

Neurological Disorders

Research has also explored the compound's potential in treating neurological disorders. Its structural characteristics allow it to interact with neurotransmitter systems, making it a candidate for further studies aimed at conditions such as depression and anxiety.

Case Study : A study focusing on related compounds showed promising results in modulating neurotransmitter levels, indicating that this compound could be beneficial in developing treatments for mood disorders .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes. For instance, derivatives of similar structures have been synthesized and tested for their ability to inhibit xanthine oxidase, an enzyme linked to gout and other inflammatory conditions .

Data Table: Enzyme Inhibition Activity

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methylthio group may also play a role in its biological activity by participating in redox reactions or forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

(S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate: The non-hydrochloride form of the compound.

Benzylamine Derivatives: Compounds with similar benzylamino groups.

Methylthio Compounds: Compounds containing the methylthio group.

Uniqueness

(S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride is unique due to its specific stereochemistry and the combination of functional groups

Biological Activity

(S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride, a compound with the CAS number 402929-60-6, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound functions primarily as an inhibitor of purine nucleoside phosphorylases (PNPs) and nucleoside hydrolases (NHs). These enzymes are critical in nucleoside metabolism, and their inhibition can lead to therapeutic effects against various diseases, including cancer and infectious diseases caused by protozoa and bacteria .

Inhibition Characteristics

Research indicates that this compound exhibits moderate potency in inhibiting PNPs, with inhibition constants typically in the micromolar range. The structural features of the compound contribute to its binding affinity and inhibitory activity .

Anticancer Effects

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of metabolic pathways associated with nucleoside metabolism. The inhibition of PNPs disrupts nucleotide synthesis, which is crucial for rapidly dividing cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth, likely due to its impact on nucleotide metabolism within microbial cells .

Case Studies and Research Findings

- Antitumor Activity :

- Inhibition of Melanin Production :

- In Vivo Studies :

Summary of Findings

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride, and how is enantiomeric purity maintained?

- Methodology :

- Step 1 : Protection of the benzylamino group using tert-butoxycarbonyl (Boc) to prevent side reactions.

- Step 2 : Thioether formation via nucleophilic substitution with methylthiolate.

- Step 3 : Esterification under mild acidic conditions to avoid racemization.

- Step 4 : Deprotection using HCl in dioxane to yield the hydrochloride salt.

- Enantiomeric Control : Use chiral auxiliaries or asymmetric catalysis during the amino acid precursor synthesis. Chiral HPLC or polarimetry confirms purity (>99% ee) .

Q. How is this compound characterized spectroscopically, and what NMR signals are critical for structural validation?

- Key Analytical Methods :

- ¹H-NMR :

- δ 9.00 ppm (brs) : Protonated amine (NH₂⁺) in DMSO-d₆.

- δ 3.79 ppm (s) : Methoxy group (OCH₃).

- δ 2.54 ppm (s) : Methylthio (SCH₃).

- 13C-NMR : Carboxylate carbon at ~170 ppm and methylthio carbon at ~15 ppm.

- Mass Spectrometry : Molecular ion peak at m/z corresponding to [M+H]⁺ .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported synthetic yields (e.g., 100% in one protocol vs. 50–70% in others)?

- Root Cause Analysis :

- Reagent Purity : Impurities in starting materials (e.g., Boc-protected intermediates) reduce yields.

- Workup Efficiency : Incomplete removal of dioxane or HCl residues may lead to overestimation of yields.

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and optimize reaction times .

Q. How does the methylthio group influence stability, and what storage conditions are optimal?

- Stability Challenges :

- Oxidation : The methylthio (-SCH₃) group is prone to oxidation, forming sulfoxide/sulfone derivatives.

- Mitigation Strategies :

- Store under inert gas (N₂/Ar) at -20°C.

- Add antioxidants (e.g., BHT) to solid samples.

- Analytical Confirmation : LC-MS to detect sulfoxide peaks (~+16 Da) after accelerated aging tests .

Q. What chromatographic methods resolve enantiomeric impurities in this compound?

- Chiral Separation Techniques :

- HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10, 0.1% TFA) at 1.0 mL/min.

- CE : Cyclodextrin-based buffers for high-resolution separation.

- Validation : Compare retention times with (R)-enantiomer standards .

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled for biological assays?

- Methodological Adjustments :

- Pre-Solubilization : Dissolve in DMSO (10 mM stock), then dilute in PBS (pH 7.4) with ≤0.1% DMSO.

- Dynamic Light Scattering (DLS) : Confirm colloidal stability at working concentrations.

- Control Experiments : Compare activity in DMSO-free vs. DMSO-containing buffers to rule out solvent effects .

Data Interpretation and Optimization

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Computational Modeling :

- DFT Calculations : Analyze transition states for methylthio group substitution. The α-amino ester moiety increases electrophilicity at the β-carbon.

- Kinetic Studies : Pseudo-first-order kinetics under varying pH (2–7) to identify rate-limiting steps .

Q. How do steric effects from the benzylamino group impact catalytic hydrogenation efficiency?

- Experimental Design :

- Catalyst Screening : Compare Pd/C, PtO₂, and Raney Ni for deprotection under H₂ (1–3 atm).

- Steric Hindrance : The bulky benzyl group slows hydrogenation; elevated temperatures (50–60°C) improve kinetics.

- Byproduct Analysis : GC-MS to detect intermediates like benzyl alcohol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.